molecular formula C15H13BrN2O2S2 B2929840 5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 864925-34-8

5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B2929840
CAS No.: 864925-34-8
M. Wt: 397.31
InChI Key: KWICLFSGICWJNG-BMRADRMJSA-N
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Description

Molecular Structure Analysis

The molecular structure of an organic compound is determined by its atomic composition and the arrangement of those atoms. Unfortunately, the specific molecular structure of “5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is not provided in the available resources .


Chemical Reactions Analysis

Chemical reactions involving organic compounds can be complex and varied. The specific chemical reactions involving “this compound” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “this compound” are not detailed in the available resources .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of a new zinc phthalocyanine substituted with Schiff base groups, including a derivative of 5-bromo-3-methoxybenzylidene, for use in photodynamic therapy (PDT). This compound exhibits high singlet oxygen quantum yield, making it potentially useful for Type II photosensitization in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

Chapman et al. (1971) explored the synthesis of various bromo-benzothiophene derivatives, including those related to 5-bromo-benzothiophene carboxamide. These compounds have potential applications in the development of novel pharmacological agents (Chapman, Clarke, Gore, & Sharma, 1971).

Antimalarial Research

Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These findings highlight the potential of such compounds in developing new antimalarial treatments (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Antifungal Applications

Narayana et al. (2004) synthesized new benzamides incorporating 5-(2-substituted-1,3-thiazol-5-yl) derivatives for potential use as antifungal agents. This research contributes to the development of new treatments against fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Properties

IUPAC Name

5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S2/c1-3-18-13-9(20-2)5-4-6-10(13)22-15(18)17-14(19)11-7-8-12(16)21-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICLFSGICWJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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